3-Amino-5-methylbenzonitrile
Overview
Description
3-Amino-5-methylbenzonitrile: is an organic compound with the molecular formula C8H8N2 . It is a derivative of benzonitrile, characterized by the presence of an amino group at the third position and a methyl group at the fifth position on the benzene ring. This compound is widely used in various fields, including pharmaceuticals, chemical synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methylbenzonitrile typically involves the nitration of 3-amino-5-methylbenzaldehyde followed by reduction. One common method includes the reaction of 3-amino-5-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 3-nitro-5-methylbenzonitrile. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides.
Major Products Formed:
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Amides or sulfonamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Amino-5-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the nitrile group can participate in nucleophilic addition reactions, modifying the function of target molecules .
Comparison with Similar Compounds
- 3-Amino-4-methylbenzonitrile
- 3-Amino-2-methylbenzonitrile
- 4-Amino-5-methylbenzonitrile
Comparison: 3-Amino-5-methylbenzonitrile is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
3-amino-5-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPIGVYJSNRGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618739 | |
Record name | 3-Amino-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186551-97-3 | |
Record name | 3-Amino-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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